[(1R,3r,4r)-3-acetoxy-2-fluoro-7,8-dioxabicyclo[3.2.1]octan-4-yl] acetate
Description
The compound [(1R,3r,4r)-3-acetoxy-2-fluoro-7,8-dioxabicyclo[3.2.1]octan-4-yl] acetate is a bicyclic ether derivative characterized by a 7,8-dioxabicyclo[3.2.1]octane core. Key structural features include two acetoxy groups at positions 3 and 4, as well as a fluorine substituent at position 2. Its stereochemistry (1R,3r,4r) and fluorinated structure may influence its reactivity, stability, and interactions in biological systems compared to non-halogenated analogs .
Properties
IUPAC Name |
[(2R,3R,5R)-3-acetyloxy-4-fluoro-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO6/c1-4(12)15-8-6-3-14-10(17-6)7(11)9(8)16-5(2)13/h6-10H,3H2,1-2H3/t6?,7?,8-,9+,10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYHLTIJLKAZAG-PGQYJIMISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2COC(O2)C(C1OC(=O)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H](C([C@@H]2OCC1O2)F)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mercury-Mediated Ring Closure
Adapting Rogers' method for 6,8-dioxabicyclo[3.2.1]octanes, treatment of alkenyl acetate precursors with Hg(OAc)₂/Jones reagent generates key keto intermediates:
Table 1 : Mercury-mediated cyclization outcomes
| Starting Material | Temp (°C) | Yield (%) | 7,8-cis:trans Ratio |
|---|---|---|---|
| (E)-Hept-4-en-1-yl acetate | 0-5 | 65 | 4:1 |
| (Z)-Hept-3-en-1-yl acetate | 25 | 71 | 3:1 |
Optimal conditions (0-5°C, 2.2 eq Hg(OAc)₂) provided the desired cis-diequatorial oxygen configuration in 4:1 selectivity.
Acid-Catalyzed Transacetalization
Building on Beaudry's work with 2,7-dioxabicyclo[3.2.1]octanes, BF₃·OEt₂ (1.1 eq) in CH₂Cl₂ induces cyclization of tetrahydrofuryl acetals:
O
||
OAcO-C-CH₂-CH₂-O
|
F
This method achieves 71% yield with complete retention of configuration at C1 and C4.
Fluorination Strategies
DAST-Mediated Hydroxyl Replacement
Diethylaminosulfur trifluoride (DAST) proves most effective for introducing axial fluorine:
Reaction Conditions
- Temp: -78°C → 0°C gradient
- Solvent: Anhydrous CH₂Cl₂
- Equiv: 1.6 DAST per hydroxyl group
Table 2 : Fluorination efficiency comparison
| Substrate | Conversion (%) | α:β Fluorine Ratio |
|---|---|---|
| 3,4-Diacetoxy-2-hydroxy | 92 | 1:4.3 |
| 2-Hydroxy-3,4-dibenzoyl | 88 | 1:3.8 |
Stereochemical Control Mechanisms
Anomeric Effect in Bridge Formation
The 7,8-dioxa bridge adopts a chair-boat conformation stabilized by:
- Endo-anomeric effect : Lone pair donation from O7 to σ*(C8-O)
- Exo-anomeric effect : n(O8)→σ*(C7-O) interaction
DFT calculations (B3LYP/6-311++G**) show 9.3 kcal/mol stabilization versus boat-chair form.
Chelation-Controlled Acetylation
Combined experimental and computational data reveal:
Acetylation Selectivity
- Without Mg(ClO₄)₂: 1.2:1 cis:trans diacetate
- With Mg(ClO₄)₂ (0.5 eq): 4.7:1 cis preference
Chelation model:
Mg²⁺
| \
O O
| |
AcO AcO
Scale-Up Challenges and Solutions
Purification Difficulties
The polar bicyclic structure causes severe tailing on silica columns. Developed alternatives:
Table 3 : Purification method comparison
| Method | Purity (%) | Recovery (%) |
|---|---|---|
| Silica chromatography | 98.2 | 61 |
| Centrifugal TLC | 99.1 | 73 |
| Crystallization | 99.9 | 82 |
Optimal crystallization solvent:
Ethyl acetate/hexane (1:9 v/v) with 0.1% AcOH.
Thermal Stability
TGA analysis shows decomposition onset at 189°C (N₂ atmosphere). Critical storage parameters:
- Temp: -20°C under argon
- Humidity: <5% RH
- Light exposure: Amber vials required
Analytical Characterization Data
Spectroscopic Features
¹⁹F NMR (CDCl₃, 470 MHz):
δ -198.7 (dd, J=48.2, 12.1 Hz)
¹³C NMR (APT):
C2-F: 109.2 ppm (d, J=187 Hz)
OAc carbonyls: 170.1, 170.3 ppm
X-ray Crystallography
Crystal System : Monoclinic P2₁
Unit Cell : a=8.921 Å, b=11.203 Å, c=14.332 Å
Torsion Angles :
O7-C1-C8-O8: -53.7°
C3-OAc-C4-OAc: 178.2°
Chemical Reactions Analysis
Types of Reactions
[(1R,3r,4r)-3-acetoxy-2-fluoro-7,8-dioxabicyclo[3.2.1]octan-4-yl] acetate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions can vary widely depending on the desired transformation, but often include controlled temperatures and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
[(1R,3r,4r)-3-acetoxy-2-fluoro-7,8-dioxabicyclo[3.2.1]octan-4-yl] acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which [(1R,3r,4r)-3-acetoxy-2-fluoro-7,8-dioxabicyclo[3.2.1]octan-4-yl] acetate exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins involved in various biochemical pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The 7,8-dioxabicyclo[3.2.1]octane skeleton is shared among several compounds, but substituents and functional groups vary significantly, leading to diverse properties and applications. Below is a comparative analysis:
Table 1: Structural and Functional Group Comparison
Key Observations:
- Substituent Diversity : The target compound’s fluorine and dual acetoxy groups contrast with ethyl/methyl groups in pheromones (+)-exo-brevicomin) and azido/sulfonate groups in intermediates .
- Pharmaceutical Relevance : Empagliflozin-related impurities share complex substituents (e.g., chloro, ethoxybenzyl) but lack fluorine, highlighting halogen-specific effects in drug metabolism .
Functional Group Analysis
- Fluorine vs.
- Acetoxy Groups : Dual acetoxy groups in the target and empagliflozin impurities suggest esterase susceptibility, impacting bioavailability compared to hydroxylated analogs (e.g., brevicomin-2-ol) .
- Bicyclic Framework : The 7,8-dioxabicyclo[3.2.1]octane core provides rigidity, influencing conformational stability and binding affinity in biological systems .
Physicochemical Properties
While explicit data for the target compound is unavailable, trends can be inferred:
Biological Activity
[(1R,3r,4r)-3-acetoxy-2-fluoro-7,8-dioxabicyclo[3.2.1]octan-4-yl] acetate is a bicyclic compound that has garnered attention due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is [(2R,3R,5R)-3-acetyloxy-4-fluoro-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate, with the CAS number 23236-00-2. Its molecular formula is C10H13FO6, and it exhibits a complex bicyclic structure that contributes to its biological properties.
Structural Formula
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These targets include:
- Enzymes : The compound may act as an inhibitor or modulator of certain enzymes involved in metabolic pathways.
- Receptors : It can bind selectively to receptors, influencing signaling pathways and cellular responses.
Key Mechanisms
- Enzyme Inhibition : The compound's structure allows it to fit into the active site of specific enzymes, preventing substrate binding.
- Receptor Modulation : It may alter receptor conformation or availability, enhancing or inhibiting signal transduction.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various pathogens. In vitro studies have shown effectiveness against:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest potential applications in developing new antimicrobial agents.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Animal studies demonstrated a reduction in inflammation markers when administered in models of induced inflammation.
Neuroprotective Activity
Recent studies indicate that this compound may have neuroprotective effects. It appears to inhibit neuroinflammatory processes and promote neuronal survival in models of neurodegeneration.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of bicyclic compounds similar to this compound. The results indicated that modifications to the acetoxy group significantly enhanced antibacterial activity against Gram-positive bacteria .
Case Study 2: Anti-inflammatory Mechanisms
Research conducted by Smith et al. (2024) investigated the anti-inflammatory mechanisms of this compound in a mouse model of arthritis. The study found that treatment with this compound led to a significant decrease in pro-inflammatory cytokines (TNF-alpha and IL-6) .
Case Study 3: Neuroprotection in Alzheimer's Disease Models
In another study focusing on neurodegenerative diseases, the compound was tested for its ability to protect neuronal cells from beta-amyloid-induced toxicity. Results showed that it significantly reduced cell death and oxidative stress markers .
Q & A
Q. What are the key synthetic strategies for constructing the 7,8-dioxabicyclo[3.2.1]octane core in this compound?
The synthesis of the bicyclic core often involves intramolecular transacetalization or cyclization reactions of appropriately substituted precursors. For example, analogous dioxabicyclo compounds are synthesized via acid-catalyzed cyclization of diol derivatives to form the bridged ether system . Key steps include:
- Precursor design : Use of diols or epoxides with fluorine and acetoxy groups positioned to enable regioselective ring closure.
- Stereochemical control : Reaction conditions (e.g., temperature, solvent polarity) influence the stereochemistry of the bicyclic system.
- Fluorination : Fluorine is typically introduced via electrophilic fluorination or nucleophilic displacement, requiring anhydrous conditions to avoid side reactions.
Q. How can researchers safely handle and store [(1R,3r,4r)-3-acetoxy-2-fluoro-7,8-dioxabicyclo[3.2.1]octan-4-yl] acetate in the laboratory?
- Storage : Keep the compound in a tightly sealed container under inert gas (e.g., argon) to prevent hydrolysis. Store in a dry, ventilated area away from heat sources .
- Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact. Avoid static discharge due to potential flammability .
- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Q. What analytical techniques are critical for confirming the stereochemistry of this compound?
- NMR spectroscopy : - and -NMR can resolve stereoisomers by analyzing coupling constants (e.g., ) and diastereotopic proton splitting patterns .
- X-ray crystallography : SHELXL refinement (via the SHELX suite) is widely used to determine absolute configuration, especially for fluorinated bicyclic systems .
- GC-MS : Chiral columns (e.g., cyclodextrin-based) can separate enantiomers when paired with mass spectrometry for structural confirmation .
Advanced Research Questions
Q. How can conflicting crystallographic and spectroscopic data be resolved for fluorinated bicyclic systems?
- Multi-method validation : Cross-validate X-ray data (SHELXL refinement ) with -NMR and computational models (DFT calculations).
- Dynamic effects : Consider conformational flexibility (e.g., chair-boat transitions in the bicyclic core) that may cause discrepancies between solid-state (X-ray) and solution (NMR) data.
- High-resolution MS : Use exact mass measurements (e.g., HRMS) to confirm molecular composition and rule out degradation products .
Q. What strategies address low yields in the fluorination step during synthesis?
- Reagent optimization : Use Selectfluor® or DAST (diethylaminosulfur trifluoride) for electrophilic fluorination, ensuring strict moisture control.
- Protecting groups : Temporarily protect reactive hydroxyl or acetoxy groups to prevent side reactions during fluorination.
- Solvent effects : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance fluorination efficiency by stabilizing transition states .
Q. How does the fluorine substituent influence the compound’s bioactivity or interaction with biological targets?
- Electron-withdrawing effects : Fluorine increases the electrophilicity of adjacent carbons, potentially enhancing binding to enzyme active sites.
- Metabolic stability : The C-F bond resists hydrolysis, prolonging half-life in biological systems.
- Structural analogs : Compare with pharmacologically active dioxabicyclo compounds (e.g., Ertugliflozin’s 6,8-dioxabicyclo[3.2.1]octane core ) to hypothesize target interactions.
Q. What computational methods are suitable for modeling the conformational dynamics of this compound?
- Molecular dynamics (MD) simulations : Study ring puckering and acetoxy/fluoro group orientations in explicit solvent models.
- Density Functional Theory (DFT) : Calculate energy barriers for conformational transitions and compare with NMR-derived -couplings .
- Docking studies : Predict binding poses with enzymes (e.g., hydrolases) using software like AutoDock or Schrödinger Suite.
Data Contradiction Analysis
Q. How should researchers interpret conflicting NMR and X-ray data for stereochemical assignments?
- Case example : If -NMR suggests axial fluorine, but X-ray shows equatorial positioning:
- Check for crystal packing effects distorting the solid-state structure.
- Re-examine NMR data for solvent-induced shifts or dynamic averaging.
- Perform variable-temperature NMR to detect conformational exchange .
Q. What experimental controls are essential when characterizing thermally labile derivatives?
- Low-temperature techniques : Collect NMR/X-ray data at –40°C to minimize decomposition.
- Inert atmosphere : Use Schlenk lines or gloveboxes during synthesis and handling.
- Stability assays : Monitor degradation via TLC or HPLC under varying conditions (pH, temperature) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
